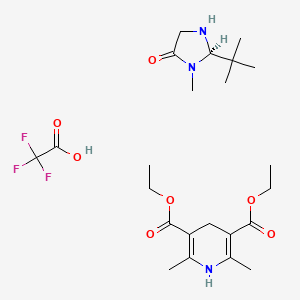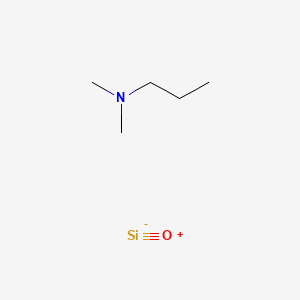
L-Glutamic acid gamma-(7-amido-4-methylcoumarin)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) is a fluorescent amino acid derivative. It is primarily used as a substrate in enzymatic assays, particularly for the detection and characterization of gamma-glutamyltransferase and aminopeptidase A . The compound has a molecular formula of C15H16N2O5 and a molecular weight of 304.30 g/mol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamic acid gamma-(7-amido-4-methylcoumarin) typically involves the coupling of L-glutamic acid with 7-amido-4-methylcoumarin. This process can be achieved through peptide coupling reactions using reagents such as carbodiimides (e.g., EDC or DCC) in the presence of a base like N-methylmorpholine . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) under controlled temperature conditions.
Industrial Production Methods
While specific industrial production methods for L-Glutamic acid gamma-(7-amido-4-methylcoumarin) are not widely documented, the general approach would involve scaling up the synthetic route mentioned above. This would include optimizing reaction conditions, purification processes, and ensuring quality control to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) primarily undergoes enzymatic cleavage reactions. It serves as a substrate for enzymes like gamma-glutamyltransferase and aminopeptidase A . Upon enzymatic cleavage, the compound releases a fluorescent product, which can be detected and measured.
Common Reagents and Conditions
Gamma-glutamyltransferase Assay: The compound is incubated with gamma-glutamyltransferase in a suitable buffer (e.g., Tris-HCl) at an optimal pH and temperature.
Aminopeptidase A Assay: The compound is incubated with aminopeptidase A in a suitable buffer under optimal conditions.
Major Products Formed
The major product formed from the enzymatic cleavage of L-Glutamic acid gamma-(7-amido-4-methylcoumarin) is a blue fluorescent solution .
Applications De Recherche Scientifique
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) has several scientific research applications:
Mécanisme D'action
The mechanism of action of L-Glutamic acid gamma-(7-amido-4-methylcoumarin) involves its enzymatic cleavage by specific enzymes. For example, gamma-glutamyltransferase catalyzes the transfer of the gamma-glutamyl moiety to an acceptor molecule, resulting in the release of the fluorescent 7-amido-4-methylcoumarin . This fluorescence can be measured to determine enzyme activity.
Comparaison Avec Des Composés Similaires
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) can be compared with other similar compounds used as fluorogenic substrates:
L-Aspartic acid beta-(7-amido-4-methylcoumarin): Similar in structure but used for different enzymatic assays.
L-Arginine-7-amido-4-methylcoumarin hydrochloride: Used as a substrate for arginase assays.
L-Glutamic acid gamma-(p-nitroanilide) hydrochloride: Another substrate for gamma-glutamyltransferase but with different detection properties.
L-Glutamic acid gamma-(7-amido-4-methylcoumarin) is unique due to its specific use in gamma-glutamyltransferase and aminopeptidase A assays, providing a reliable and measurable fluorescent signal .
Propriétés
Formule moléculaire |
C15H16N2O5 |
|---|---|
Poids moléculaire |
304.30 g/mol |
Nom IUPAC |
2-amino-5-[(4-methyl-2-oxochromen-7-yl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H16N2O5/c1-8-6-14(19)22-12-7-9(2-3-10(8)12)17-13(18)5-4-11(16)15(20)21/h2-3,6-7,11H,4-5,16H2,1H3,(H,17,18)(H,20,21) |
Clé InChI |
JPOAPPISZAGCAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


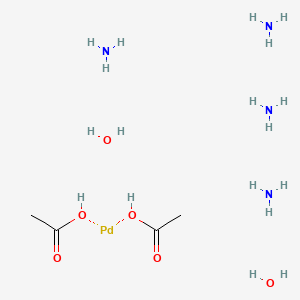
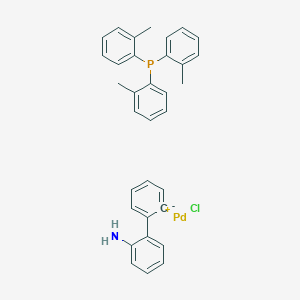
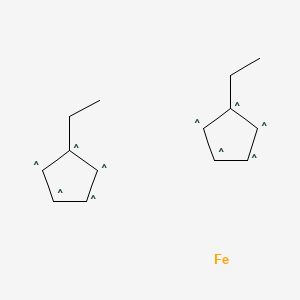

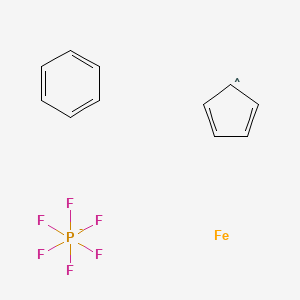
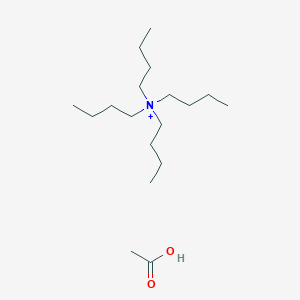

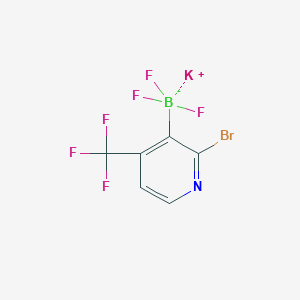
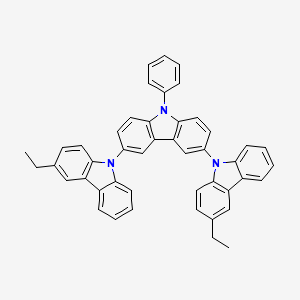
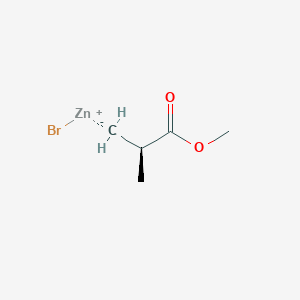
![(R)-1-{(SP)-2-[Bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ferrocenyl}ethyldi(3,5-xylyl)phosphine, >=97%](/img/structure/B12059584.png)
